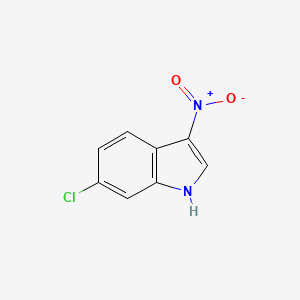

6-Chloro-3-nitro-1h-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

6-chloro-3-nitro-1H-indole |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(3-5)10-4-8(6)11(12)13/h1-4,10H |

InChI Key |

UWTGKIOGWWZXIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 3 Nitro 1h Indole and Its Derivatives

Direct Nitration Strategies for Indole (B1671886) Scaffolds

The introduction of a nitro group onto an indole ring is a fundamental transformation in the synthesis of many biologically active compounds. Direct nitration, while a classic method, requires careful control to achieve the desired regioselectivity.

Regioselective Introduction of the Nitro Group via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the cornerstone of indole nitration. The indole nucleus is an electron-rich heterocyclic system, making it susceptible to attack by electrophiles. The preferred site for electrophilic attack is the C-3 position, as the resulting cationic intermediate can be stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is already substituted, electrophilic substitution typically occurs at the C-2 position, and if both are occupied, the reaction proceeds at the C-6 position. bhu.ac.in

For the synthesis of 6-chloro-3-nitro-1H-indole, the starting material is typically 6-chloroindole (B17816). The chlorine atom at the C-6 position is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. However, the high reactivity of the pyrrole (B145914) ring dominates, leading to initial substitution at the C-3 position.

A variety of nitrating agents have been employed to achieve this transformation. Traditional methods often utilize a mixture of nitric acid and sulfuric acid, but these harsh conditions can lead to polymerization and the formation of undesired byproducts. bhu.ac.in To circumvent these issues, milder and more selective nitrating agents have been developed.

Optimization of Reaction Conditions and Reagents, including HNO₃/Acetic Acid Systems

The use of nitric acid in acetic acid is a common method for the nitration of indoles. cdnsciencepub.comrsc.org This system provides a less acidic environment compared to the nitric acid/sulfuric acid mixture, thereby reducing the extent of side reactions. The reaction of N-acetyl-2,3-diphenylindole with nitric acid in acetic acid, for instance, has been studied, leading to a 3-hydroxy-6-nitro-2,3-diphenylindolenine structure. cdnsciencepub.com

The direct nitration of 6-chloroindole can lead to the formation of this compound. unige.it Researchers have also explored non-acidic and non-metallic conditions for the regioselective synthesis of 3-nitroindoles. One such method involves the use of ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, which generate trifluoroacetyl nitrate (B79036) in situ as the electrophilic nitrating agent. nih.gov This protocol has been shown to be effective for a variety of substituted indoles, including those with substituents at the 6-position. nih.gov

The choice of solvent and temperature also plays a crucial role in optimizing the yield and selectivity of the reaction. For example, the nitration of N-boc-4-chloroindole has been shown to proceed smoothly, while the corresponding 4-bromoindole (B15604) derivative gives a lower yield, suggesting that both electronic and steric factors are at play. nih.gov

Functionalization Approaches at C-3 and C-6 Positions

The synthesis of derivatives of this compound often involves the functionalization of the indole core at the C-3 and C-6 positions, either before or after the introduction of the nitro group.

Electrophilic Substitution Reactions on Indole Precursors

The introduction of the chloro group at the C-6 position is typically achieved through electrophilic chlorination of the indole precursor. Reagents such as chlorine gas in acetic acid have been used for this purpose. vulcanchem.com The position of the chloro substituent can influence the subsequent nitration step. For instance, the synthesis of 5-chloroindole (B142107) has been described via the nitration of indoline (B122111), followed by other transformations. sigmaaldrich.com

Further electrophilic substitutions can be performed on the 6-chloroindole intermediate. As mentioned, nitration will preferentially occur at the C-3 position. Other electrophilic reactions, such as halogenation, sulfonation, and acylation, can also be directed to specific positions on the indole ring based on the existing substituents and reaction conditions. bhu.ac.in

Advanced Synthetic Protocols

Modern synthetic chemistry has introduced more sophisticated methods for the synthesis of complex indole derivatives. These include transition metal-catalyzed cross-coupling reactions and domino reactions.

For instance, rhodium(III)-catalyzed C-H alkylation of indoles with nitroalkenes provides direct access to 2-(2-nitroalkyl)indoles with excellent chemo- and regioselectivity. acs.orgbohrium.com While this method functionalizes the C-2 position, it highlights the power of transition metal catalysis in activating specific C-H bonds of the indole ring.

Copper-mediated domino reactions have been developed for the C-H iodination and nitration of indoles, leading to 3-iodo-2-nitroindoles in a single step with high regioselectivity. researchgate.net Such tandem processes offer a more efficient and atom-economical route to polysubstituted indoles.

Furthermore, methods based on the nitration of indoline followed by dehydrogenation have been explored for the synthesis of chloro- and fluoro-indoles. researchgate.net This strategy can sometimes offer better control over the regioselectivity of the nitration on the benzene ring portion of the molecule.

Metal-Free C–H Diazenylation for Substituted Indoles

A notable metal-free approach for the functionalization of indoles involves C–H diazenylation. thieme-connect.comthieme-connect.com This method provides an efficient route to 3-azoindoles by reacting indoles with aryldiazonium salts. thieme-connect.com The reaction proceeds rapidly at room temperature in a methanol (B129727) medium, often achieving quantitative yields in minutes. thieme-connect.com This strategy is characterized by its excellent atom economy and avoids the use of metal catalysts. thieme-connect.com

The scope of this reaction is broad, accommodating various substituents on both the indole ring and the aryldiazonium salt. thieme-connect.com For instance, the reaction of 2-(methyl)-1H-indole with an aryldiazonium salt can reach full conversion in under ten minutes. thieme-connect.com This method has been successfully applied to synthesize highly substituted and sterically hindered 3-azoindoles. thieme-connect.com Furthermore, iodine has been used to catalyze the aerobic diazenylation and amination of indole derivatives at the C3 and C2 positions, respectively. researchgate.net

Fischer Indole Synthesis in the Context of Nitro-Indole Preparation

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles. wikipedia.orgbhu.ac.intestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgtestbook.com A variety of Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.orgrsc.org

While versatile, the Fischer indole synthesis has limitations regarding the preparation of certain substituted indoles. For instance, the synthesis of nitro-indoles using this method can be challenging due to the nature of the required precursors and reaction conditions. However, modifications such as the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this classical reaction. wikipedia.org

Reductive Cyclization Routes for Indole Formation

Reductive cyclization of o-nitrostyrenes or related nitroaromatic compounds is a powerful strategy for indole synthesis. chimia.chbeilstein-journals.org This approach offers a direct route to the indole core by reducing the nitro group and facilitating subsequent intramolecular cyclization. A variety of reducing agents and catalytic systems have been employed for this transformation.

Palladium-catalyzed reductive cyclization using carbon monoxide as the reductant is a well-established method. beilstein-journals.orgnih.gov This process can be applied to synthesize a range of substituted indoles, including bi-indoles and fused indole systems. beilstein-journals.orgacs.org The reaction conditions, such as temperature and pressure, can be tailored depending on the specific substrate and catalyst used. beilstein-journals.org Another effective method involves the use of formic acid as a reductant, which is advantageous due to its low cost and tolerance to air and water. organic-chemistry.org This system provides good yields with low catalyst loading and avoids the generation of toxic byproducts. organic-chemistry.org

Modified Leimgruber–Batcho Indole Synthesis

The Leimgruber–Batcho indole synthesis is a highly efficient and popular alternative to the Fischer indole synthesis, particularly for preparing indoles from commercially available o-nitrotoluenes. wikipedia.orgpharmaguideline.com The classical two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole. wikipedia.orgclockss.org

Recent advancements have focused on developing one-pot modifications of this synthesis to improve efficiency and reduce waste. journalijar.com These streamlined procedures can lead to higher yields in shorter reaction times compared to the traditional two-step approach. journalijar.com The Leimgruber-Batcho method is particularly advantageous for producing indoles with various substituents on the benzene ring and those unsubstituted at the 2 and/or 3 positions. clockss.org A key intermediate in this synthesis is often a trans-β-dimethylamino-2-nitrostyrene derivative. clockss.org For example, (E)-2-Chloro-β-dimethylamino-6-nitrostyrene can be prepared from 2-chloro-6-nitrotoluene (B1664060) and N,N-dimethylformamide dimethyl acetal. tandfonline.com

Strategies for 3-(2-Nitroalkyl) Indole Synthesis

The synthesis of 3-(2-nitroalkyl) indoles is a crucial step in accessing tryptamines and other bioactive compounds. sci-hub.senih.gov A primary method for their preparation is the Friedel-Crafts alkylation of indoles with nitroalkenes. sci-hub.se This reaction can be promoted by a variety of acidic catalysts under both homogeneous and heterogeneous conditions. sci-hub.se

Alternative strategies involve a three-component coupling of an indole, an aldehyde, and a nitroalkane, or the preliminary formylation of the indole followed by a Henry (nitroaldol) reaction. sci-hub.se Recently, visible light-mediated alkylation of indoles with nitroalkenes in water has emerged as an environmentally friendly approach. researchgate.net This method utilizes a photosensitizer, such as Rose Bengal, to facilitate the reaction. researchgate.net

Purification and Isolation Techniques for Nitro-Chloroindoles, including Column Chromatography and Recrystallization

Following synthesis, the purification of nitro-chloroindoles is essential to obtain compounds of high purity for further studies. Column chromatography and recrystallization are the most common and effective techniques employed for this purpose. journalijar.comresearchgate.net

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) and their solubility in a mobile phase (a solvent or solvent mixture). uvic.cachromtech.comchemistryviews.org For nitro-chloroindoles, silica gel is a frequently used adsorbent. thieme-connect.de The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). uvic.ca A solvent system is selected to achieve an optimal separation of the desired product from impurities. chemistryviews.org The polarity of the compounds plays a significant role, with more polar compounds adsorbing more strongly to the polar stationary phase. uvic.ca

Recrystallization: This purification method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. masterorganicchemistry.com An ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. masterorganicchemistry.com Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved. masterorganicchemistry.com Common solvents for recrystallization include ethyl acetate (B1210297) and n-hexane. tandfonline.com For instance, 4-chloroindole-3-acetonitrile can be recrystallized from these solvents. tandfonline.com Seeding with a small crystal of the pure compound can sometimes be used to induce crystallization. itmedicalteam.pl

The selection of the appropriate purification technique, or a combination of both, depends on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture. researchgate.net

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Synthetic Methodology | Key Reactants | Key Features | Target Compounds |

| Metal-Free C–H Diazenylation | Indoles, Aryldiazonium salts | Metal-free, rapid, high atom economy thieme-connect.com | 3-Azoindoles |

| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Classical method, acid-catalyzed wikipedia.orgtestbook.com | Substituted indoles |

| Reductive Cyclization | o-Nitrostyrenes | Various reducing agents (e.g., CO, formic acid) beilstein-journals.orgorganic-chemistry.org | Indoles, Bi-indoles |

| Leimgruber–Batcho Synthesis | o-Nitrotoluenes, DMF-DMA | Efficient, good for various substitutions wikipedia.orgclockss.org | Substituted indoles |

| 3-(2-Nitroalkyl) Indole Synthesis | Indoles, Nitroalkenes | Friedel-Crafts type reaction sci-hub.se | 3-(2-Nitroalkyl)indoles |

Chemical Reactivity and Transformations of 6 Chloro 3 Nitro 1h Indole

Reactivity of the Nitro Group

The nitro group at the C3 position is a dominant functional group that strongly influences the molecule's electronic properties and is a primary site for chemical transformations.

The reduction of the nitro group to an amino group is one of the most fundamental transformations for aromatic nitro compounds, providing a gateway to a wide array of further functionalizations. This conversion is crucial for the synthesis of many biologically active compounds. The reduction proceeds through a six-electron process, typically involving nitroso and hydroxylamine intermediates. A variety of reagents and catalytic systems can be employed to achieve this transformation, with the choice of method depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups, applicable to 6-Chloro-3-nitro-1H-indole to form 6-chloro-1H-indol-3-amine, include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically carried out under a hydrogen atmosphere. It is highly efficient but may sometimes lead to the reduction of other functional groups if conditions are not carefully controlled.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). The "Béchamp reduction," using iron filings and an acid, is a common and cost-effective industrial process.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, and formic acid, often in the presence of a metal catalyst like Pd/C.

Chemical Reductants: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. More recently, metal-free options such as trichlorosilane (HSiCl₃) with a tertiary amine have been developed for a mild and broadly applicable reduction of nitro groups.

The following table summarizes various reagent options for this transformation.

| Reagent/System | Typical Conditions | Comments |

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), room temp. | Highly efficient; potential for dehalogenation. |

| Fe, HCl / Acetic Acid | Reflux | Cost-effective; standard for industrial applications. |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild conditions, good functional group tolerance. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | Often used for sensitive substrates. |

| HSiCl₃, Et₃N | Dichloromethane, 0 °C to rt | Metal-free, chemoselective, and mild. |

The nitro group (-NO₂) represents a high oxidation state of nitrogen. Consequently, direct chemical oxidation of the nitro group itself to a higher oxidation state is not a common or synthetically useful transformation under standard laboratory conditions. The reactivity of the nitro group is overwhelmingly dominated by its reduction pathways.

However, it is pertinent to note that aromatic nitro compounds can act as oxidizing agents in certain reactions. For instance, in highly acidic media, they can participate in oxidation-reduction reactions with specific substrates. One documented example involves the reaction of chloromethylbenzenes with aromatic nitro compounds in trifluoromethanesulfonic acid, where the nitro compound facilitates a hydride transfer, leading to its own reduction while oxidizing the chloro-compound. This, however, is a reaction of the nitro compound as an oxidant, not an oxidation of the nitro group itself.

In general, synthetic strategies involving this compound would not focus on the oxidation of the nitro moiety but rather its reduction or its influence on the reactivity of the rest of the molecule.

Reactivity of the Chloro Substituent

The chlorine atom at the C6 position is a key handle for introducing molecular diversity through substitution or coupling reactions. Its reactivity is modulated by the electronic effects of the indole (B1671886) ring system and the C3-nitro group.

Nucleophilic aromatic substitution (SₙAr) is a plausible, though potentially challenging, reaction for this compound. The SₙAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex through resonance.

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group of this compound serves as a potential site for such transformations. Reactions like the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings are widely used to functionalize aryl halides.

The reactivity of the C-Cl bond in these reactions is generally lower than that of the corresponding C-Br or C-I bonds. The comparative reactivity of halogenated analogs in cross-coupling reactions typically follows the order:

I > Br > Cl > F

This trend is due to the bond dissociation energies (C-I being the weakest and easiest to break) and the ease of the oxidative addition step in the catalytic cycle. While iodo- and bromo-nitroindoles would be expected to undergo cross-coupling reactions under milder conditions, significant advances in catalyst design have led to the development of highly active palladium-phosphine complexes (e.g., using bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos) and nickel-based catalysts that are effective for the coupling of less reactive aryl chlorides.

The following table provides a comparative overview of the potential for different halogenated 3-nitroindoles in a typical Suzuki-Miyaura coupling.

| Halogenated Analog | Relative Reactivity | Typical Catalyst System |

| 6-Iodo-3-nitro-1H-indole | Highest | Standard Pd(PPh₃)₄ or PdCl₂(dppf) |

| 6-Bromo-3-nitro-1H-indole | Intermediate | Pd(PPh₃)₄, Pd(OAc)₂ with various phosphine ligands |

| This compound | Lowest | Pd(OAc)₂ or Pd₂(dba)₃ with specialized bulky phosphine ligands (e.g., XPhos, SPhos); Ni-based catalysts |

Therefore, while this compound is a challenging substrate for cross-coupling, suitable modern catalytic systems can enable its successful functionalization.

Transformations Involving Other Functional Groups

Beyond the nitro and chloro groups, the indole nucleus itself, particularly the N-H group and the C2-C3 double bond, exhibits important reactivity. The presence of the C3-nitro group dramatically alters the typical electron-rich character of the indole ring, rendering it electron-deficient and opening up unique reaction pathways.

The N-H group of the pyrrole (B145914) ring is acidic and can be readily deprotonated with a base. This allows for N-functionalization reactions such as:

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, phenylsulfonyl chloride) to generate N-sulfonylindoles. researchgate.net

Protection of the indole nitrogen is often a necessary first step in multistep syntheses to prevent side reactions and to further modify the electronic properties of the indole ring. researchgate.net

Perhaps the most significant reactivity imparted by the C3-nitro group is the transformation of the indole into a potent electrophile. rsc.orgresearchgate.net While indoles are typically nucleophilic, 3-nitroindoles behave as electron-poor systems, making the C2-C3 double bond susceptible to attack by nucleophiles. This leads to dearomatization reactions, where the aromaticity of the pyrrole ring is temporarily broken. This unique reactivity has been exploited in various synthetic applications, including:

[3+2] Cycloadditions: 3-nitroindoles can react as dipolarophiles with various dipoles. rsc.org

[4+2] Cycloadditions (Diels-Alder Reactions): They can act as dienophiles, reacting with dienes to form dearomatized cycloadducts. rsc.orgnih.gov

Michael Additions: Electron-rich species can add to the C2 position in a conjugate addition fashion.

These dearomative strategies provide powerful tools for the rapid construction of complex, three-dimensional indol- and indoline-containing scaffolds from the planar this compound precursor. rsc.orgresearchgate.net

Reactions at Indole C-3, such as Knoevenagel Condensation for Carbaldehyde Derivatives

The electrophilic character of 3-nitroindoles, including the 6-chloro derivative, is a key feature of their reactivity with electron-rich species. rsc.org While direct examples of Knoevenagel condensation with this compound are not extensively detailed in the provided search results, the reactivity of similar nitro-substituted indoles suggests its potential as a substrate. For instance, the Knoevenagel condensation of 4,6-dinitro-1-tosylindoline with various aromatic and heteroaromatic aldehydes proceeds, followed by a double bond shift to yield nitro-substituted 3-benzylindoles. researchgate.net This indicates that the activated methylene group in the indoline (B122111) precursor participates in the condensation.

The general principle of the Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. In the context of indole chemistry, this reaction is often used to introduce new carbon-carbon bonds at the C-3 position. For example, the condensation of 6-chloro oxindole with different aromatic and heteroaromatic compounds is a known method for synthesizing 3-(hetero)arylideneindolin-2-ones. researchgate.net Although this involves an oxindole rather than a nitroindole, it demonstrates the utility of the Knoevenagel condensation in functionalizing the indole core.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4,6-Dinitro-1-tosylindoline | Aromatic/Heteroaromatic Aldehydes | Nitro-substituted 3-benzylindoles | researchgate.net |

| 6-Chloro oxindole | Aromatic/Heteroaromatic Compounds | 3-(Hetero)arylideneindolin-2-ones | researchgate.net |

| 6-Nitroveratraldehyde | 2-Cyanoacetamide | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | syntheticpages.org |

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions for Complex Architectures

The functionalized indole ring of this compound is a suitable platform for various coupling reactions to construct more elaborate molecular architectures. The chloro-substituent at the C-6 position can participate in transition-metal-catalyzed cross-coupling reactions, a powerful tool for C-C and C-N bond formation. mdpi.com

Carbon-Carbon Coupling: Reactions like the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide, are commonly used for C-C bond formation in heterocyclic systems. mdpi.com While a specific example with this compound is not provided, the general applicability of this and other palladium-catalyzed reactions, such as the Heck reaction, to chloro-substituted pyridines and anilines suggests its feasibility. mdpi.com

Carbon-Nitrogen Coupling: The synthesis of complex nitrogen-containing heterocycles often relies on C-N coupling reactions. Palladium-catalyzed methods have been developed for the synthesis of carbazoles from o-bromo(or chloro)-biaryls and hydroxylamines. researchgate.net These types of reactions highlight the potential for forming new C-N bonds at the chlorinated position of the indole ring. The presence of the nitro group can influence the reactivity of the halide in such coupling reactions.

The development of methods for the regioselective synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds, which involves the formation of new C-C and C-N bonds without a transition metal, further expands the synthetic possibilities. rsc.org

| Coupling Reaction Type | Substrate Example | Product Type | Catalysis | Reference |

| Sonogashira Coupling | Amino-halopyridines | Alkyne-substituted pyridines | Palladium/Copper | mdpi.com |

| Heck Reaction | o-Chloro anilines | Indoles/Azaindoles | Palladium | mdpi.com |

| C-N Coupling | o-Bromo(or chloro)-biaryls | Carbazoles | Palladium | researchgate.net |

| Annulation | Enaminones and nitroaromatics | 6-Nitroindoles | Transition metal-free | rsc.org |

Influence of Substituents on Electronic Properties and Reaction Pathways

The substituents on the indole ring, namely the chloro and nitro groups, exert a profound influence on the electronic properties and, consequently, the reaction pathways of this compound.

The nitro group at the C-3 position is a strong electron-withdrawing group, which significantly decreases the electron density of the indole ring system. This makes the C2=C3 double bond of 3-nitroindoles electrophilic, rendering it susceptible to attack by nucleophiles and electron-rich species. rsc.orgresearchgate.net This electrophilicity is a departure from the typical electron-rich nature of the indole nucleus and opens up unique reaction pathways, such as dearomatization reactions. rsc.org The electrophilicity of 3-nitroindole derivatives has been quantified and found to be unexpectedly high for aromatic compounds, comparable to that of nitrostyrenes. nih.gov

The electronic effects of substituents are crucial in directing the outcome of chemical reactions. For example, the presence of electron-withdrawing or electron-donating groups on reactants can significantly alter the electronic structure and optical properties of the resulting molecules. nih.govmdpi.com In the case of this compound, the combined electron-withdrawing effects of the chloro and nitro groups activate the molecule for specific types of transformations, such as nucleophilic attack and cycloaddition reactions, that are less common for unsubstituted indoles. researchgate.net The regioselectivity of nitration on substituted indoles is also influenced by the electronic nature of the existing substituents. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Nitro Chloroindoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 6-Chloro-3-nitro-1H-indole, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on the indole (B1671886) ring.

The N-H proton of the indole ring typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. The electron-withdrawing nature of the nitro group at the C3 position and the chloro group at the C6 position would further deshield this proton.

The aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position is expected to be a singlet, as it has no adjacent protons. The protons on the benzene (B151609) ring (H4, H5, and H7) will show a more complex pattern. The electron-withdrawing nitro group at C3 will significantly deshield the adjacent C2 and C4 protons. The chloro substituent at C6 will also influence the chemical shifts of the neighboring protons.

Based on data from related substituted indoles, such as 6-chloro-3-methyl-1H-indole and 3-methyl-5-nitro-1H-indole, the expected chemical shifts for the aromatic protons of this compound can be predicted. rsc.org For instance, in 6-chloro-3-methyl-1H-indole, the proton signals appear between δ 6.95 and 7.88 ppm. rsc.org The presence of a nitro group, as seen in 3-methyl-5-nitro-1H-indole, causes significant downfield shifts, with signals appearing between δ 7.14 and 8.57 ppm. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 8.5 | br s |

| H-2 | ~8.0 - 8.5 | s |

| H-4 | ~7.8 - 8.2 | d |

| H-5 | ~7.2 - 7.6 | dd |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly dependent on the electronic environment of the carbon atoms.

By analyzing the ¹³C NMR data of related compounds, such as 6-chloro-3-methyl-1H-indole where carbon signals appear between δ 110.96 and 136.67 ppm, and 3-methyl-5-nitro-1H-indole with signals between δ 110.96 and 141.53 ppm, we can estimate the chemical shifts for this compound. rsc.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~125 - 130 |

| C-3 | ~140 - 145 |

| C-3a | ~128 - 132 |

| C-4 | ~120 - 125 |

| C-5 | ~122 - 127 |

| C-6 | ~130 - 135 |

| C-7 | ~115 - 120 |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₅ClN₂O₂.

The calculated exact mass of this compound is approximately 196.00 g/mol for the major isotope of chlorine (³⁵Cl). In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 198 with an intensity of about one-third of the M⁺ peak is expected, which is a clear indicator of the presence of a single chlorine atom in the molecule. miamioh.edu

Electron ionization (EI) is a common technique that can cause extensive fragmentation of the molecular ion. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it, such as NO or O. nih.gov The fragmentation pathways for nitroindole derivatives have been studied, and characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion are common. nih.gov

Expected Fragmentation Pattern for this compound

| m/z | Fragment |

|---|---|

| 196/198 | [M]⁺ |

| 166/168 | [M - NO]⁺ |

| 150/152 | [M - NO₂]⁺ |

Note: The m/z values are for the ³⁵Cl isotope, with the corresponding ³⁷Cl isotope peak in parentheses where applicable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The key functional groups in this molecule are the N-H group of the indole ring, the aromatic C-H bonds, the C=C bonds of the aromatic system, the C-N bond, the C-Cl bond, and the nitro (NO₂) group.

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region.

The nitro group has two characteristic and strong absorption bands: the asymmetric stretching vibration, which appears in the range of 1500-1570 cm⁻¹, and the symmetric stretching vibration, which is found between 1300-1370 cm⁻¹. researchgate.net The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the principal electronic transitions are π → π* and n → π*. pharmatutor.orgyoutube.comyoutube.com

The indole ring system itself has a characteristic UV absorption spectrum. The introduction of substituents like the chloro and nitro groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The nitro group, being a strong chromophore and an electron-withdrawing group, is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. Studies on various nitroindole isomers show that they exhibit broad absorption peaks in the near-UV range, typically between 300 and 400 nm. nih.gov For instance, 6-nitroindole (B147325) has two absorption maxima in this region. nih.gov

The n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group, is also possible and typically occurs at longer wavelengths with lower intensity compared to the π → π* transitions. The presence of the chloro group, an auxochrome, is also likely to contribute to a slight bathochromic shift.

Expected UV-Vis Absorption for this compound

| Transition Type | Expected λ_max (nm) |

|---|---|

| π → π* | 300 - 400 |

Computational Chemistry and Theoretical Studies on 6 Chloro 3 Nitro 1h Indole

Molecular Modeling and Dynamics Simulations:There are no available reports on molecular docking studies of 6-Chloro-3-nitro-1H-indole to predict its interaction with any specific biological target.

The absence of this specific information in the scientific literature prevents the creation of a detailed article adhering to the requested structure and content. Further experimental and computational research is needed to characterize this compound and elucidate its chemical and potential pharmacological properties.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Affinity

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational stability and how it interacts with other molecules, such as biological macromolecules or other monomers in a supramolecular assembly.

In a typical MD simulation, the motion of each atom in the system is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. This allows for the exploration of the molecule's conformational landscape, identifying low-energy, stable conformations. Analysis of the simulation trajectory can reveal key metrics about the molecule's stability and its interactions with its environment.

Key metrics often analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. For this compound, this could reveal the degree of movement of the nitro and chloro substituents relative to the indole (B1671886) core.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the molecule and its surroundings (e.g., solvent molecules or a binding partner). The N-H group of the indole ring is a potential hydrogen bond donor.

The intermolecular affinity of this compound for a target protein, for instance, can be assessed by simulating the compound within the protein's binding site. A stable binding pose, characterized by low RMSD and persistent key interactions (like hydrogen bonds or hydrophobic contacts), would indicate a higher binding affinity.

| Simulation Metric | Typical Observation for a Stable Ligand-Protein Complex | Relevance to this compound |

|---|---|---|

| RMSD of Ligand | Fluctuates around a low, stable value (e.g., < 2 Å) after an initial equilibration period. | Indicates that the compound maintains a consistent binding mode within a receptor's active site. |

| RMSF of Protein Residues | Lower fluctuations for residues in the binding pocket that interact with the ligand. | Highlights the specific amino acids that are key for the intermolecular affinity of the compound. |

| Hydrogen Bonds | Consistent formation of one or more hydrogen bonds between the ligand and the receptor throughout the simulation. | The indole N-H group and the nitro group's oxygen atoms could act as key hydrogen bond donors and acceptors, respectively. |

Binding Free Energy Calculations, such as MM/GBSA

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate the binding free energy of a ligand to a receptor. nih.govnih.gov This approach offers a balance between computational accuracy and efficiency. nih.gov The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

The total binding free energy in MM/GBSA is typically decomposed into several components:

ΔE_MM (Molecular Mechanics Energy): This term includes the internal energies of the molecules as well as the van der Waals and electrostatic interactions between the ligand and the receptor.

ΔG_solv (Solvation Free Energy): This component is further divided into a polar and a nonpolar contribution.

ΔG_polar: The polar solvation energy is calculated using either the Generalized Born (GB) model or the Poisson-Boltzmann (PB) model. It represents the energy required to transfer the solute from a vacuum to a continuum solvent.

ΔG_nonpolar: The nonpolar solvation energy is typically estimated from the solvent-accessible surface area (SASA) and represents the energy associated with cavity formation and van der Waals interactions with the solvent.

For this compound, a negative ΔG_bind would indicate a favorable binding interaction with a given target. By analyzing the individual energy components, researchers can identify the key driving forces for binding. For example, strong electrostatic interactions might be driven by the polar nitro group, while the chloro-substituted benzene (B151609) ring could contribute to favorable van der Waals and nonpolar interactions. The performance of MM/GBSA can be influenced by factors such as the force field used, the solvation model, and the interior dielectric constant. rsc.org

| Energy Component | Description | Potential Contribution from this compound |

|---|---|---|

| ΔE_vdW (van der Waals) | Attractive and repulsive forces between non-bonded atoms. | Favorable interactions from the planar indole ring and its substituents with hydrophobic pockets in a receptor. |

| ΔE_elec (Electrostatic) | Coulombic interactions between charged and polar groups. | Significant contributions from the polar nitro group and the electronegative chlorine atom interacting with polar residues. |

| ΔG_polar (Polar Solvation) | Energy penalty for desolvating polar groups upon binding. | The polar nitro and N-H groups would have a significant desolvation penalty. |

| ΔG_nonpolar (Nonpolar Solvation) | Favorable energy from the hydrophobic effect. | The aromatic indole core and the chloro-substituent would contribute favorably to this term. |

| ΔG_bind (Total Binding Free Energy) | The sum of all energy components, indicating the overall binding affinity. | A negative value would suggest favorable binding, with the magnitude indicating the strength of the interaction. |

Analysis of Noncovalent Interactions in Supramolecular Assemblies

Noncovalent interactions are the primary driving forces in the formation of supramolecular assemblies. unam.mx For a molecule like this compound, several types of noncovalent interactions are expected to play a crucial role in its crystal packing and self-assembly behavior. Computational methods, such as Density Functional Theory (DFT) and quantum chemical calculations, are instrumental in characterizing and quantifying these interactions.

Potential noncovalent interactions for this compound include:

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. In a supramolecular assembly, it can form strong hydrogen bonds with the nitro group of an adjacent molecule (N-H···O-N) or with other hydrogen bond acceptors.

Halogen Bonding: The chlorine atom, being a halogen, can participate in halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a neighboring molecule, such as the oxygen atoms of a nitro group. frontiersin.orgnih.gov The strength of halogen bonds can be comparable to that of hydrogen bonds and they are highly directional.

π-π Stacking: The electron-rich indole ring can engage in π-π stacking interactions with the aromatic rings of neighboring molecules. The presence of the electron-withdrawing nitro group and the chloro substituent can modulate the electrostatic potential of the aromatic system, influencing the geometry (e.g., parallel-displaced or T-shaped) of these stacking interactions.

Nitro Group Interactions: The nitro group itself can participate in various noncovalent interactions. This includes interactions between the lone pair electrons on the oxygen atoms and the π-system of an adjacent nitro group (lone pair–π-hole O···N interactions). researchgate.net

Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions in crystal structures, providing a detailed picture of the supramolecular architecture. rsc.org

| Type of Interaction | Interacting Groups | Expected Significance in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bond | Indole N-H (donor) and Nitro O (acceptor) | Strong and directional, likely a primary motif in crystal packing. |

| Halogen Bond | C-Cl (donor) and Nitro O or another nucleophile (acceptor) | Directional interaction that can contribute significantly to the overall stability of the assembly. frontiersin.org |

| π-π Stacking | Indole aromatic ring with an adjacent indole ring | Important for stabilizing layered structures, influenced by electrostatic effects of substituents. |

| Nitro-Nitro Interaction | O(lone pair) of one NO₂ with N(π-hole) of another NO₂ | Can contribute to the close packing of molecules in the solid state. researchgate.net |

| C-H···π Interaction | Aromatic C-H with the π-system of an adjacent indole ring | Weaker interactions that provide additional stabilization to the supramolecular structure. |

Synthetic Utility and Applications of 6 Chloro 3 Nitro 1h Indole in Advanced Organic Synthesis

Role as a Precursor for Diverse Heterocyclic Systems

The inherent reactivity of 6-chloro-3-nitro-1H-indole allows for its elaboration into numerous other heterocyclic structures. The electron-deficient C2-C3 double bond is particularly susceptible to various cycloaddition and annulation reactions, while the nitro group can be chemically modified to introduce further complexity.

Synthesis of Fused Indoles and Polycyclic Compounds

The indole (B1671886) nucleus is a foundational component of many polycyclic structures. Starting from this compound, synthetic chemists can build additional rings onto the core structure. The electron-withdrawing nature of the nitro group activates the C2-C3 bond, making it an excellent dienophile, dipolarophile, or Michael acceptor. This reactivity has been exploited in cycloaddition reactions to generate functionalized indolines, which are precursors to more complex, fused indole systems. researchgate.net These reactions facilitate the creation of polycyclic frameworks that are central to many biologically active molecules. researchgate.net

Derivatization to Triazoles, Isoxazoles, and Isoxazolines

While specific examples detailing the conversion of this compound to triazoles, isoxazoles, and isoxazolines are not extensively documented in the surveyed literature, the general chemistry of related nitro-heterocycles provides a strong basis for these transformations. For instance, the synthesis of isoxazoles and isoxazolines can be achieved through 1,3-dipolar cycloaddition reactions where a primary nitro compound acts as a precursor to a nitrile oxide intermediate. unifi.itnih.gov This nitrile oxide can then react with alkenes or alkynes to form the desired isoxazoline (B3343090) or isoxazole (B147169) rings, respectively. nih.govorganic-chemistry.org

Similarly, the construction of triazole rings often involves the "click" chemistry of azide-alkyne cycloaddition. frontiersin.org A synthetic route could be envisioned where the nitro group of this compound is reduced to an amine, converted to an azide, and then reacted with an alkyne to furnish a triazole-substituted indole. The synthesis of indole-containing isoxazoles has been reported as a strategy for developing novel anti-inflammatory and anticancer agents. nih.gov

Formation of Azetidinone Derivatives

Azetidinones, commonly known as β-lactams, are a critical class of compounds, most notably found in penicillin and cephalosporin (B10832234) antibiotics. derpharmachemica.com The synthesis of azetidinone rings typically involves the cycloaddition of a ketene (B1206846) with an imine (a Schiff base). derpharmachemica.comchemijournal.com To synthesize an azetidinone derivative of this compound, a plausible synthetic pathway would involve the initial reduction of the nitro group to an amine. This amine could then be condensed with an aldehyde to form a Schiff base. Subsequent reaction of this imine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield the desired 2-azetidinone ring fused or appended to the indole scaffold. derpharmachemica.comchemijournal.com While studies have detailed this approach for the isomeric 6-nitro-1H-indazole, the principles are directly applicable to the indole framework. scielo.brscielo.brresearchgate.net

Construction of Pyrrolo[2,3-b]indole (B14758588) Skeletons

The pyrrolo[2,3-b]indole core is a significant structural motif in various natural products. The 3-nitroindole scaffold is an excellent starting point for constructing this fused-ring system. A notable method is the Barton-Zard pyrrole (B145914) synthesis, which can be adapted for this purpose. Research has demonstrated that N-protected 3-nitroindoles can react with isocyanoacetates in the presence of a base to yield pyrroloindoles. nih.govresearchgate.net

Specifically, the reaction of a closely related compound, 5-chloro-3-nitro-1-(phenylsulfonyl)indole, with ethyl isocyanoacetate and a base was shown to produce the rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This transformation highlights the utility of the 3-nitroindole system, including the 6-chloro substituted variant, in accessing these complex heterocyclic skeletons. nih.govresearchgate.net

Table 1: Synthesis of a Pyrrolo[2,3-b]indole Derivative

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| N-Protected Chloro-3-nitroindole | Ethyl Isocyanoacetate | Ethyl Chloro-pyrrolo[2,3-b]indole-2-carboxylate | Barton-Zard Reaction Variant |

Building Block for Complex Molecular Architectures, including Indole-Based Alkaloids

Indole alkaloids represent a large and structurally diverse family of natural products with a wide range of potent biological activities. nih.gov The substituted indole core of this compound makes it a valuable starting material for the synthesis of these complex molecules. The functional groups on the molecule offer multiple handles for synthetic manipulation:

The nitro group can be reduced to an amine, which can then participate in cyclization reactions or be converted into other functional groups.

The chloro atom can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of complex side chains.

The indole C2 position is activated by the C3-nitro group, making it susceptible to nucleophilic attack or participation in annulation reactions to build fused ring systems characteristic of many alkaloids. researchgate.net

The reactivity of 3-nitroindoles in cycloaddition and annulation reactions provides a powerful tool for the expedient synthesis of functionalized indolines, which are common intermediates in the total synthesis of indole alkaloids like aspidospermine (B1204331) and vindoline. researchgate.net

Development of Agrochemicals and Related Research Applications

While the primary focus of research on indole derivatives has been in medicinal chemistry, their structural motifs have also found applications in the agrochemical sector. The specific use of this compound in the development of agrochemicals is not prominently featured in the available literature. However, the broader classes of heterocyclic compounds that can be synthesized from it, such as triazoles and isoxazoles, are well-established toxophores in many commercial fungicides and herbicides. The functional diversity that can be generated from this starting material suggests its potential as a scaffold for creating new agrochemical candidates. Further research in this area could explore the herbicidal, insecticidal, or fungicidal properties of novel derivatives synthesized from this compound.

Photosystem II Inhibitors as Herbicidal Agents

Photosystem II (PSII) is a crucial protein complex in the photosynthetic electron transport chain of plants, making it a prime target for the development of herbicides. ucanr.edu Herbicides that inhibit PSII disrupt the plant's ability to perform photosynthesis by blocking electron transport, which ultimately leads to cell death. ucanr.edu The indole nucleus, particularly when substituted with electron-withdrawing groups, has been identified as a promising scaffold for the design of PSII inhibitors.

Research into indole derivatives has demonstrated that the presence of both chloro and nitro groups on the indole ring can significantly enhance their herbicidal activity. nih.govnih.gov A study on various indole derivatives revealed that compounds such as 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole and 5-chloro-2,3-dimethyl-7-nitro-1H-indole were effective inhibitors of PSII. nih.gov These compounds were found to reduce key parameters of PSII activity, including the absorption of light energy by the reaction centers (ABS/RC), the trapping of excitation energy (TR₀/RC), and the transport of electrons (ET₀/RC). nih.gov This inhibition of the electron transport chain disrupts the production of ATP and the fixation of CO₂, leading to the interruption of plant development. nih.gov

The herbicidal efficacy of these chloro-nitro indole derivatives has been confirmed in post-emergent applications. For instance, the aforementioned compounds demonstrated a notable reduction in the dry biomass of weed species such as Ipomoea grandifolia and Senna alata. nih.gov This underscores the potential of the this compound framework as a foundational structure for the synthesis of new and effective herbicidal agents that target Photosystem II.

| Compound Name | Effect on PSII Parameters | Herbicidal Effect (Dry Biomass Reduction) |

| 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole | Reduction in ABS/RC, TR₀/RC, and ET₀/RC | ~40% on Ipomoea grandifolia and ~37% on Senna alata |

| 5-chloro-2,3-dimethyl-7-nitro-1H-indole | Reduction in ABS/RC, TR₀/RC, and ET₀/RC | ~40% on Ipomoea grandifolia and ~37% on Senna alata |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research, providing insights into how the chemical structure of a compound influences its biological activity. For indole-based compounds, SAR studies have been instrumental in optimizing their herbicidal properties.

Molecular docking studies have revealed that the presence of strong electron-withdrawing groups on the phenyl ring of the indole scaffold is a critical factor for the interaction of these molecules with the D1 protein of Photosystem II. nih.gov The chloro and nitro groups in this compound are classic examples of such electron-withdrawing groups, which can enhance the binding affinity of the derivative to its biological target. nih.gov

Research on a series of indole derivatives has consistently shown that substitutions on the aromatic ring that increase the electron-withdrawing nature of the molecule correlate with increased herbicidal activity. nih.govrsc.org This principle guides the synthetic modification of the this compound core to produce more potent PSII inhibitors. The lipophilicity of the molecule, which can be influenced by other substituents, also plays a role in its ability to access the target site within the plant. nih.govrsc.org

The SAR findings emphasize the importance of the specific substitution pattern on the indole ring. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can develop a comprehensive understanding of the structural requirements for potent PSII inhibition. This knowledge is crucial for the rational design and development of next-generation herbicides with improved efficacy and selectivity.

| Structural Feature | Impact on Herbicidal Activity | Rationale |

| Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring | Increased activity | Enhances interaction with the D1 protein of PSII. nih.gov |

| Increased lipophilicity | Can improve activity | May facilitate access to the target site within the plant. nih.govrsc.org |

Future Research Directions and Perspectives for 6 Chloro 3 Nitro 1h Indole

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of 3-nitroindoles has traditionally relied on methods that often involve harsh acidic conditions, such as the use of concentrated nitric acid, which present environmental and safety challenges. nih.gov Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient protocols.

A promising green approach for the synthesis of 3-nitroindoles involves an electrophilic substitution reaction that operates under non-acidic and non-metallic conditions. nih.gov This method utilizes trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. nih.gov This reagent has proven effective for the nitration of a variety of indoles. nih.gov Studies have shown that indoles with substituents at the 6-position, such as 6-Chloro-3-nitro-1H-indole, can be successfully synthesized using this protocol, typically yielding products in moderate amounts. nih.gov This method is not only milder and more environmentally friendly but also offers high regioselectivity for the 3-position of the indole (B1671886) ring. nih.gov

Future research in this area could focus on optimizing reaction conditions to improve yields for 6-substituted indoles and expanding the substrate scope. Furthermore, the principles of green chemistry encourage the use of safer, renewable, and biodegradable resources. sjp.ac.lk Exploring the use of alternative green solvents like water, deep eutectic solvents, or ionic liquids could further enhance the sustainability of the synthesis. sjp.ac.lk Other green techniques such as microwave-assisted or ultrasound-assisted synthesis could also be investigated to potentially reduce reaction times and energy consumption. sjp.ac.lkjetir.org

The following table summarizes a comparison between traditional and a novel green synthetic approach for 3-nitroindoles.

| Feature | Traditional Method (e.g., Nitric Acid) | Green Method (e.g., Trifluoroacetyl Nitrate) |

| Reagents | Concentrated nitric acid, strong acids | Ammonium tetramethyl nitrate, trifluoroacetic anhydride |

| Conditions | Harsh, acidic | Mild, non-acidic, non-metallic |

| Safety | Potential safety hazards | Improved safety profile |

| Environmental Impact | Harmful to the environment | More environmentally benign |

| Yield for 6-Substituted Indoles | Variable, can be low | Moderate |

| Regioselectivity | Can lead to mixtures of isomers | High for the 3-position |

Investigation of Advanced Catalytic Transformations

The presence of the nitro group at the C3 position and the chloro group at the C6 position makes this compound a versatile substrate for advanced catalytic transformations. The electron-deficient nature of the indole ring system, particularly at the C2 position, opens it up to various nucleophilic and cycloaddition reactions. researchgate.net

Future research should explore the utility of this compound in various catalytic processes:

Catalytic Hydrogenation: The selective reduction of the nitro group is a key transformation. Advanced catalytic systems, for instance using platinum nanoparticles on tin oxide supports, have demonstrated the ability to control the hydrogenation of nitroaromatics to achieve a range of products including nitroso, hydroxylamine, or the corresponding amine (6-chloro-1H-indol-3-amine). scilit.com Achieving high selectivity for one of these products would provide valuable and distinct building blocks for further synthesis.

Cross-Coupling Reactions: The chloro substituent at the C6 position is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. hilarispublisher.com These reactions would allow for the introduction of a wide array of substituents (aryl, vinyl, alkynyl groups) at this position, enabling the synthesis of a large library of derivatives.

Dearomatization Reactions: 3-Nitroindoles are excellent substrates for dearomatization processes, which transform the flat aromatic ring into a three-dimensional structure. researchgate.net Catalytic enantioselective reactions, such as (3+2) cycloadditions with vinylaziridines or other dipolarophiles, can be used to construct complex, stereochemically rich indoline (B122111) scaffolds. researchgate.net The development of chiral catalysts for these transformations using this compound as a substrate is a promising area of investigation.

C-H Functionalization: Modern catalysis has seen a rise in C-H activation/functionalization reactions. Cobalt(III)-catalyzed systems, for example, have been used for the synthesis of indoles. researchgate.net Investigating the direct catalytic functionalization of the C-H bonds at the C2, C4, C5, or C7 positions of the this compound core would provide efficient pathways to novel, highly substituted indole derivatives.

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, regioselectivity, and reactivity. nih.gov For this compound, computational studies can provide profound insights into its chemical behavior.

Future computational investigations could focus on several key areas:

Mechanism of Nitration: While a plausible mechanism for the nitration of indoles using trifluoroacetyl nitrate has been proposed, involving a four-membered transition state, detailed DFT calculations could further elucidate the energetic profile of this reaction specifically for the 6-chloroindole (B17816) substrate. nih.gov This would help in understanding the factors controlling the yield and regioselectivity.

Cycloaddition Reactions: DFT studies can be employed to explore the molecular mechanism of various cycloaddition reactions, such as the [3+2] cycloadditions mentioned earlier. nih.govmdpi.com These studies can predict the preferred regio- and stereochemical outcomes, calculate activation barriers, and determine whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov This information is invaluable for designing more efficient and selective reactions.

Reactivity and Frontier Molecular Orbitals: The electronic properties of this compound, governed by the interplay between the indole ring and the electron-withdrawing substituents, can be analyzed through calculations of its frontier molecular orbitals (HOMO and LUMO). This analysis helps in predicting its reactivity in various reactions, identifying it as either a nucleophile or an electrophile, and understanding its behavior as a dienophile or dipolarophile in cycloadditions.

The table below outlines key parameters that can be obtained from DFT calculations and their significance.

| Computational Parameter | Significance |

| Transition State Energy | Helps determine the kinetic feasibility and rate of a reaction. |

| Reaction Energy Profile | Elucidates the step-by-step mechanism of a reaction. |

| HOMO/LUMO Energies | Predicts the molecule's electrophilic and nucleophilic character. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution and bonding interactions. |

| Global Electron Density Transfer | Indicates the polar nature of a reaction mechanism. |

Design and Synthesis of Advanced Functional Materials Based on the Indole Core

The indole nucleus is a "privileged structure" not only in medicinal chemistry but also in materials science. researchgate.net Its electron-rich nature and rigid planar structure make it an excellent building block for functional organic materials. The functional groups on this compound provide synthetic handles to incorporate this core into larger, functional systems.

Future research directions in this domain include:

Organic Semiconductors: By extending the π-conjugation of the indole ring through catalytic cross-coupling reactions at the C6 position, it may be possible to design novel organic semiconductor materials. The resulting molecules could be investigated for their charge transport properties and potential applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Fluorescent Probes: Indole derivatives are known to exhibit interesting photophysical properties. By chemically modifying the this compound scaffold, for example by reducing the nitro group to an amine and then performing further derivatization, it is possible to create novel fluorescent compounds. These could be explored as sensors or probes for detecting specific analytes or changes in the cellular environment.

Biologically Active Polymers: The indole core can be incorporated into polymer chains. For instance, the amine derivative (obtained after nitro reduction) could be used as a monomer in polymerization reactions. Given that many indole derivatives exhibit biological activity, such polymers could be designed as drug delivery systems or as materials with inherent antimicrobial or antiproliferative properties. mdpi.com Research on related nitro-containing heterocyclic systems like 3-chloro-6-nitro-1H-indazole has shown promise in developing compounds with antileishmanial activity, suggesting a potential avenue for related indole structures. nih.govresearchgate.net

The functionalization of this compound offers a pathway to a diverse range of advanced materials with tailored properties.

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing 6-Chloro-3-nitro-1H-indole?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole scaffold. First, chlorination at the 6-position can be achieved via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled temperatures (0–5°C). Subsequent nitration at the 3-position requires careful regioselectivity, often employing mixed acid (HNO₃/H₂SO₄) at low temperatures (0–10°C) to avoid over-nitration . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures product homogeneity. Confirmatory techniques include ¹H/¹³C NMR and mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with deshielding effects confirming nitro and chloro substituents. For example, the nitro group at C3 causes significant downfield shifts (~δ 140–150 ppm in ¹³C NMR) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., Cl and N isotopes).

- X-ray crystallography : Resolves ambiguities in regiochemistry; SHELXL/SHELXS software refines crystal structures using single-crystal diffraction data .

Q. What are the stability considerations for nitro-substituted indoles during storage?

- Methodological Answer : Nitro groups increase sensitivity to light and heat. Store under inert atmospheres (N₂/Ar) at –20°C in amber vials. Monitor degradation via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) to detect byproducts like nitro-reduction species .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration of 6-chloroindole derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic effects. The chloro group at C6 directs nitration to C3 via resonance deactivation. To suppress competing C5 nitration:

- Use dilute HNO₃ (≤1 equiv.) in H₂SO₄ at 0°C.

- Introduce temporary protecting groups (e.g., Boc at N1) to block unwanted sites .

- Validate outcomes with 2D NMR (COSY, NOESY) to distinguish positional isomers .

Q. How do crystallographic data resolve contradictions in reported bond angles for nitro-indole derivatives?

- Methodological Answer : Discrepancies in bond angles (e.g., C3-NO₂ vs. C2-NO₂) arise from packing effects or refinement errors. Use high-resolution X-ray data (≤0.8 Å) and SHELXL’s restraints (DELU, SIMU) to refine thermal parameters. Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate experimental values .

Q. What strategies optimize the electrochemical reduction of the nitro group in this compound for amine synthesis?

- Methodological Answer :

- Catalytic hydrogenation : Use Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) at 25–50°C. Monitor progress via in situ IR (disappearance of NO₂ stretch at ~1520 cm⁻¹).

- Electrochemical reduction : Employ a Pt cathode in acidic media (HCl/EtOH) at –0.8 V vs. SCE. Analyze products via LC-MS to detect intermediates (e.g., hydroxylamines) .

Biological and Mechanistic Questions

Q. How does the nitro group influence this compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : The nitro group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., nitroreductases). Test inhibition via:

- Kinetic assays : Measure IC₅₀ values under NADPH cofactor conditions.

- Docking studies : Use MOE or AutoDock to model nitro-group interactions with active sites .

Q. What analytical methods differentiate this compound from its 5-nitro isomer?

- Methodological Answer :

- ¹H NMR : The 5-nitro isomer shows coupling between H4 and H6 (J ≈ 2.5 Hz), absent in the 3-nitro analog.

- UV-Vis : 3-Nitro derivatives exhibit λₘₐₐ ~360 nm (π→π* transition), while 5-nitro isomers absorb at ~340 nm .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of this compound in Suzuki couplings?

- Methodological Answer : Discrepancies may arise from Pd catalyst choice. For C3-substituted indoles:

- Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C for aryl boronic acids.

- Avoid Pd(OAc)₂, which promotes dehalogenation. Confirm coupling efficiency via ¹⁹F NMR (if using fluorinated boronic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.